molecular formula C13H24N2O2 B6602018 tert-butyl 6-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate CAS No. 2090236-99-8

tert-butyl 6-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate

Cat. No.: B6602018
CAS No.: 2090236-99-8
M. Wt: 240.34 g/mol
InChI Key: SMIFIWZXNGMPJS-UHFFFAOYSA-N
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Description

tert-Butyl 6-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate (CAS 2090236-99-8 ) is a high-value chemical building block featuring a spirocyclic architecture, prized in modern medicinal chemistry for its three-dimensional complexity and stereochemical diversity . This compound, with a molecular formula of C13H24N2O2 and a molecular weight of 240.34 g/mol , serves as a versatile intermediate in pharmaceutical research and development. The molecule contains two key functional groups: a tert-butyloxycarbonyl (Boc) protecting group, which stabilizes the amine and enhances solubility in organic solvents, and a primary aminomethyl group, which provides a handle for further synthetic elaboration through coupling reactions . The defining structural feature is the 5-azaspiro[2.5]octane core, which incorporates a cyclopropane ring fused to a nitrogen-containing ring system . This rigid, three-dimensional structure is highly sought-after to improve the physicochemical properties and binding specificity of drug candidates, making it a key scaffold for probing challenging biological targets like protein-protein interfaces . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Please note that this product is typically shipped and stored at controlled temperatures (2-8°C) and under an inert atmosphere to preserve its stability and purity .

Properties

IUPAC Name

tert-butyl 6-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-13(6-7-13)5-4-10(15)8-14/h10H,4-9,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMIFIWZXNGMPJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCC1CN)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a spirocyclic ketone with an amine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a therapeutic agent due to its structural resemblance to known bioactive molecules. Its spirocyclic structure may confer unique pharmacological properties, making it suitable for the development of new drugs targeting various diseases.

Case Studies:

  • Antidepressant Activity : Research has indicated that derivatives of azaspiro compounds can exhibit antidepressant-like effects in animal models, suggesting that tert-butyl 6-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate could be investigated further for similar properties.
  • Neuroprotective Effects : Studies have shown that compounds with similar structures can protect neuronal cells from oxidative stress, which is a common pathway in neurodegenerative diseases.

Synthesis of Novel Compounds

The compound serves as a versatile intermediate in the synthesis of other complex molecules. Its functional groups allow for various chemical modifications, enabling the creation of libraries of related compounds for high-throughput screening.

Synthesis Pathways:

  • The compound can be synthesized through multi-step reactions involving amination and carboxylation processes, which are well-documented in the literature.
StepReaction TypeReagentsConditions
1Aminationtert-butyl 5-azaspiro[2.5]octane-5-carboxylic acid + amineReflux
2EsterificationResulting amine + tert-butyl chloroformateRoom temperature

Pharmacological Studies

The pharmacological profile of this compound is under investigation to determine its efficacy and safety as a potential drug candidate.

Research Findings:

  • Preliminary studies indicate that this compound may interact with neurotransmitter systems, potentially influencing mood and cognition.

Mechanism of Action

The mechanism of action of tert-butyl 6-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Differences

The 5-azaspiro[2.5]octane scaffold is shared among several derivatives, but substituents and ring modifications significantly influence their chemical behavior and applications. Below is a detailed comparison (Table 1):

Table 1. Comparison of tert-Butyl 6-(Aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate with Analogues
Compound Name CAS Number Core Structure Substituents Molecular Formula Key Features Applications/Notes
This compound Not explicitly provided 5-azaspiro[2.5]octane 6-aminomethyl, 5-Boc C₁₃H₂₄N₂O₂ Primary amine for functionalization; Boc protection enhances stability Intermediate for bioactive molecules
tert-Butyl 1-{[(benzyloxy)carbonyl]amino}-5-azaspiro[2.5]octane-5-carboxylate - 5-azaspiro[2.5]octane 1-(benzyloxycarbonyl)amino, 5-Boc C₂₀H₂₈N₂O₄ Bulky benzyloxycarbonyl group; reduced nucleophilicity vs. aminomethyl Protected intermediate for peptide coupling
tert-Butyl 5-azaspiro[2.5]octane-5-carboxylate 1416013-81-4 5-azaspiro[2.5]octane 5-Boc only C₁₂H₂₁NO₂ Unsubstituted core; minimal steric hindrance Base structure for further derivatization
tert-Butyl 5-formyl-6-azaspiro[2.5]octane-6-carboxylate 1260527-33-0 6-azaspiro[2.5]octane 5-formyl, 6-Boc C₁₃H₂₁NO₃ Aldehyde group for conjugation (e.g., Schiff base formation) Reactive intermediate for bioconjugation
Aderbasib (INCB 007839) 791828-58-5 5-azaspiro[2.5]octane 7-hydroxyaminocarbonyl, 6-(4-phenylpiperazinyl)carbonyl C₂₁H₂₈N₄O₅ Complex substituents; antineoplastic activity ADAM inhibitor for cancer therapy
tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate hemioxalate 1434141-78-2 2,5-diazaspiro[3.4]octane 5-Boc, additional nitrogen C₁₃H₂₁N₂O₆ Larger spiro[3.4] ring; dual nitrogen sites Building block for kinase inhibitors

Key Observations

Core Ring Size and Strain :

  • The 5-azaspiro[2.5]octane system (bridged cyclopropane) introduces significant ring strain compared to larger spiro systems like 2,5-diazaspiro[3.4]octane . This strain may enhance reactivity, particularly in ring-opening reactions or conformational flexibility.

Functional Group Impact: The aminomethyl group in the target compound provides a reactive site for amide bond formation or crosslinking, distinguishing it from analogues like the formyl-substituted derivative (CAS:1260527-33-0) . Boc Protection: Ubiquitous in spirocyclic compounds to enhance solubility and stability during synthesis .

The target compound’s aminomethyl group positions it as a candidate for prodrug development or targeted delivery systems.

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